N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions. Common catalysts include Lewis acids like BF₃·Et₂O or transition metal catalysts.
Thioamide Formation: The benzoxazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired thioamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the thioamide linkage, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are beneficial for creating efficient and durable electronic devices.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes, while the thiophene ring can participate in electron transfer reactions, affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]-2-thiophenecarboxamide
Uniqueness
Compared to similar compounds, N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide exhibits unique electronic properties due to the presence of both benzoxazole and thiophene rings. This dual functionality enhances its applicability in various fields, particularly in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C19H13N3O2S2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-7-4-10-26-16)22-19(25)20-13-8-9-15-14(11-13)21-18(24-15)12-5-2-1-3-6-12/h1-11H,(H2,20,22,23,25) |
InChI Key |
SSYNTIAVOLYNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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